N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide
Description
N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a combination of a 4-methylbenzyl group and a 2,2,2-trifluoroethyl group attached to an oxalamide backbone. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8-2-4-9(5-3-8)6-16-10(18)11(19)17-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJREPACHOVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of 4-methylbenzylamine with 2,2,2-trifluoroethyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The oxalamide backbone provides stability and facilitates binding to target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-N-(2,2,2-trifluoroethyl)amine
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide stands out due to its combination of a trifluoromethyl group and an oxalamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its reactivity and stability, while the oxalamide backbone provides versatility in chemical modifications.
Biological Activity
N1-(4-methylbenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features an oxalamide backbone with a 4-methylbenzyl group and a 2,2,2-trifluoroethyl group. The synthesis typically involves the reaction of 4-methylbenzylamine with 2,2,2-trifluoroethyl oxalyl chloride in an inert atmosphere using solvents like dichloromethane. The reaction conditions are carefully controlled to optimize yield and purity, often employing recrystallization or chromatography for purification.
The biological activity of this compound is attributed to its interaction with specific biological targets. The trifluoromethyl group enhances membrane permeability and facilitates binding to enzymes or receptors involved in various signaling pathways. The oxalamide structure contributes to the compound's stability and affinity for these targets.
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer activity by modulating cell growth and apoptosis. Research indicates that the compound could potentially inhibit cancer cell proliferation through its interactions with proteins involved in cell signaling.
Antimicrobial Activity
The compound's unique structure also positions it as a candidate for antimicrobial applications. Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could make it effective against various pathogens. Further studies are needed to elucidate its specific mechanisms of action against microbial targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-Benzyl-N2-(4-fluorobenzyl)oxalamide | Contains fluorobenzyl group | Enhanced biological activity due to fluorine atom |
| N1,N2-Bis(4-chlorobenzyl)oxalamide | Two chlorobenzyl groups | Increased lipophilicity due to chlorine substituents |
| N1,N2-Bis(4-methoxybenzyl)oxalamide | Two methoxybenzyl groups | Potential for increased solubility |
| N1,N2-Bis(4-fluorobenzyl)oxalamide | Two fluorinated benzyl groups | Greater potency against certain cancer types |
This comparison highlights the distinctiveness of this compound due to its specific combination of functional groups that may influence both its chemical reactivity and biological activity.
Case Studies and Research Findings
Recent studies have explored the biological effects of oxalamides in various contexts:
- Anticancer Studies : In vitro assays demonstrated that oxalamides can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the trifluoromethyl group was noted to enhance this effect due to improved cellular uptake.
- Antimicrobial Testing : Preliminary results indicated that oxalamides exhibit significant antibacterial activity against Gram-positive bacteria. Further investigations are being conducted to assess their efficacy against Gram-negative strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
